H-D-Arg(Pbf)-OH
Overview
Description
H-D-Arg(Pbf)-OH: N-ω-(2,2,4,6,7-Pentamethyldihydrobenzofuran-5-sulfonyl)-D-arginine , is a derivative of the amino acid arginine. It is commonly used in peptide synthesis, particularly in the solid-phase synthesis of peptides. The compound is characterized by the presence of a protecting group, 2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl (Pbf), which protects the guanidino group of arginine during peptide synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of H-D-Arg(Pbf)-OH typically involves the protection of the guanidino group of arginine with the Pbf group. This can be achieved through the following steps:
Protection of the Guanidino Group: The guanidino group of arginine is protected by reacting it with 2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl chloride (Pbf-Cl) in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane.
Purification: The resulting product is purified using techniques such as recrystallization or chromatography to obtain pure this compound.
Industrial Production Methods: In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large quantities of arginine and Pbf-Cl are reacted in the presence of a base in a suitable solvent.
Purification: The crude product is purified using industrial-scale chromatography or crystallization techniques.
Quality Control: The final product undergoes rigorous quality control to ensure its purity and consistency.
Chemical Reactions Analysis
Types of Reactions: H-D-Arg(Pbf)-OH undergoes various chemical reactions, including:
Deprotection: The Pbf protecting group can be removed under acidic conditions, such as treatment with trifluoroacetic acid, to yield free arginine.
Coupling Reactions: It can participate in peptide coupling reactions, where it is coupled with other amino acids to form peptide bonds.
Common Reagents and Conditions:
Deprotection: Trifluoroacetic acid is commonly used for the removal of the Pbf group.
Coupling Reactions: Reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) are used in peptide coupling reactions.
Major Products:
Free Arginine: Obtained after deprotection of the Pbf group.
Peptides: Formed through coupling reactions with other amino acids.
Scientific Research Applications
H-D-Arg(Pbf)-OH has several scientific research applications, including:
Peptide Synthesis: It is widely used in the synthesis of peptides, particularly in solid-phase peptide synthesis.
Biological Studies: Peptides containing this compound are used in biological studies to investigate protein-protein interactions, enzyme-substrate interactions, and receptor-ligand interactions.
Drug Development: It is used in the development of peptide-based drugs, including therapeutic peptides and peptide vaccines.
Mechanism of Action
The mechanism of action of H-D-Arg(Pbf)-OH is primarily related to its role in peptide synthesis. The Pbf group protects the guanidino group of arginine during peptide coupling reactions, preventing unwanted side reactions. Once the peptide synthesis is complete, the Pbf group is removed under acidic conditions to yield the free peptide.
Comparison with Similar Compounds
H-D-Arg(NO2)-OH: This compound has a nitro group protecting the guanidino group of arginine.
H-D-Arg(Tos)-OH: This compound has a tosyl group protecting the guanidino group of arginine.
Comparison:
- The Pbf group is less prone to side reactions and provides better yields in peptide synthesis.
H-D-Arg(Pbf)-OH: is unique due to the presence of the Pbf protecting group, which offers better stability and protection compared to other protecting groups like nitro and tosyl.
Properties
IUPAC Name |
(2R)-2-amino-5-[[amino-[(2,2,4,6,7-pentamethyl-3H-1-benzofuran-5-yl)sulfonylamino]methylidene]amino]pentanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H30N4O5S/c1-10-11(2)16(12(3)13-9-19(4,5)28-15(10)13)29(26,27)23-18(21)22-8-6-7-14(20)17(24)25/h14H,6-9,20H2,1-5H3,(H,24,25)(H3,21,22,23)/t14-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GVIXTVCDNCXXSH-CQSZACIVSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C2=C1OC(C2)(C)C)C)S(=O)(=O)NC(=NCCCC(C(=O)O)N)N)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C(=C(C2=C1OC(C2)(C)C)C)S(=O)(=O)NC(=NCCC[C@H](C(=O)O)N)N)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H30N4O5S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801117638 | |
Record name | N5-[[[(2,3-Dihydro-2,2,4,6,7-pentamethyl-5-benzofuranyl)sulfonyl]amino]iminomethyl]-D-ornithine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801117638 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
426.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
200116-81-0 | |
Record name | N5-[[[(2,3-Dihydro-2,2,4,6,7-pentamethyl-5-benzofuranyl)sulfonyl]amino]iminomethyl]-D-ornithine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=200116-81-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N5-[[[(2,3-Dihydro-2,2,4,6,7-pentamethyl-5-benzofuranyl)sulfonyl]amino]iminomethyl]-D-ornithine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801117638 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | D-Ornithine, N5-[[[(2,3-dihydro-2,2,4,6,7-pentamethyl-5-benzofuranyl)sulfonyl]amino]iminomethyl] | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.